molecular formula C6H13NO3 B13309358 (2R)-2-Amino-4-methoxypentanoic acid

(2R)-2-Amino-4-methoxypentanoic acid

Cat. No.: B13309358
M. Wt: 147.17 g/mol
InChI Key: AZGHNRRXYCERMU-BRJRFNKRSA-N
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Description

(2R)-2-Amino-4-methoxypentanoic acid is a chemical compound with the molecular formula C6H13NO3 It is a derivative of amino acids and is characterized by the presence of an amino group, a methoxy group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-methoxypentanoic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction yields the desired product through esterification and subsequent amination processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-methoxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acid derivatives.

Scientific Research Applications

(2R)-2-Amino-4-methoxypentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical reactions. Its effects are mediated through binding to active sites and altering enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Amino-4-methoxy-4-oxobutanoic acid
  • (2R)-2-Amino-3-hydroxypropanoic acid
  • (2R)-2-Amino-4-methoxybutanoic acid

Uniqueness

(2R)-2-Amino-4-methoxypentanoic acid is unique due to its specific structural features, such as the methoxy group and the pentanoic acid backbone. These characteristics confer distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R)-2-amino-4-methoxypentanoic acid

InChI

InChI=1S/C6H13NO3/c1-4(10-2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4?,5-/m1/s1

InChI Key

AZGHNRRXYCERMU-BRJRFNKRSA-N

Isomeric SMILES

CC(C[C@H](C(=O)O)N)OC

Canonical SMILES

CC(CC(C(=O)O)N)OC

Origin of Product

United States

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